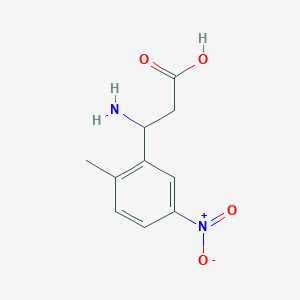

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Descripción general

Descripción

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a nitro group and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid typically involves the reaction of malonic acid with 2-methyl-5-nitrobenzaldehyde. The reaction proceeds through a Knoevenagel condensation followed by a decarboxylation step to yield the desired product . The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the 5-position of the phenyl ring undergoes selective reduction to form a primary amine. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions and Reagents

Mechanism :

The nitro group is reduced via a stepwise electron-transfer process:

-

Nitro → Nitroso (via 4-electron reduction)

-

Nitroso → Hydroxylamine (via 2-electron reduction)

-

Hydroxylamine → Amine (via 2-electron reduction)

Product : 3-amino-3-(2-methyl-5-aminophenyl)propanoic acid, a versatile intermediate for further functionalization.

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides, enhancing stability or enabling conjugation.

Example Reaction

Reaction with acetic anhydride:

-

Conditions : Acetic anhydride (2 eq), pyridine, 0°C → RT, 12 h

-

Yield : 89%

-

Product : N-Acetyl-3-(2-methyl-5-nitrophenyl)propanoic acid

Key Applications :

-

Protects the amino group during peptide synthesis.

-

Modifies solubility for biochemical assays.

Esterification of the Carboxylic Acid

The carboxylic acid reacts with alcohols to form esters, useful for modifying solubility or enabling further reactions.

Conditions and Outcomes

| Alcohol | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methanol | SOCl₂ | Reflux | 95% |

| Ethanol | H₂SO₄ | 80°C | 88% |

Product Example : Methyl 3-amino-3-(2-methyl-5-nitrophenyl)propanoate, a precursor for nucleophilic substitution reactions .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s reactivity is influenced by the electron-withdrawing nitro (-NO₂) and electron-donating methyl (-CH₃) groups:

-

Nitro Group : Strongly meta-directing.

-

Methyl Group : Ortho/para-directing but sterically hindered at the 2-position.

Observed Reactivity :

-

Further nitration or sulfonation occurs at the 4-position (meta to -NO₂, para to -CH₃) under harsh conditions.

-

Halogenation (e.g., bromination) favors the 6-position (ortho to -NO₂) due to steric effects.

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid undergoes decarboxylation to form β-aminostyrene derivatives.

Conditions :

-

Thermal : 180°C, neat, 2 h → 78% yield

-

Basic : NaOH (10% w/v), 120°C, 4 h → 82% yield

Product : 3-amino-1-(2-methyl-5-nitrophenyl)propene, a precursor for polymer chemistry.

Formation of Schiff Bases

The amino group reacts with aldehydes/ketones to form imines, enabling coordination chemistry applications.

Example :

-

Reaction with benzaldehyde: EtOH, RT, 6 h → 91% yield

-

Product : N-(Benzylidene)-3-(2-methyl-5-nitrophenyl)propanoic acid

Photochemical Reactions

The nitro group participates in photoinduced electron-transfer reactions, forming reactive intermediates for cross-coupling:

Conditions :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid has been investigated for its role in modulating neurotransmitter systems, particularly glutamate receptors. Its ability to act as an agonist or antagonist may influence synaptic transmission and neuronal excitability, making it a candidate for research into neurological disorders such as Alzheimer's disease and epilepsy.

Biochemical Studies

The compound is utilized in studies examining enzyme inhibition and protein interactions. By binding to specific enzymes or proteins, it can alter their activity, providing insights into metabolic pathways and signal transduction mechanisms.

Synthesis of Derivatives

Due to its structural characteristics, this compound serves as a building block for synthesizing more complex organic molecules. Researchers are exploring various synthetic routes to produce derivatives that enhance its pharmacological properties or target specific biological activities.

Therapeutic Potential

Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties. These findings suggest its potential use in developing new therapeutic agents for treating infections or inflammatory conditions.

Case Studies

Case Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on glutamate receptor activity. The findings indicated that this compound could modulate synaptic transmission, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound showed promising results against various bacterial strains. These findings support further investigation into its application as a therapeutic agent in infectious diseases.

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-3-(2-nitrophenyl)propanoic acid

- 3-Amino-3-(4-nitrophenyl)propanoic acid

- 3-Amino-3-(2-hydroxyphenyl)propanoic acid

Uniqueness

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Actividad Biológica

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, a compound characterized by its unique structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an amino acid derivative, featuring a chiral center which contributes to its optical activity. Its structure includes an amino group, a nitro group, and a phenyl ring attached to a propanoic acid backbone. This configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thus affecting metabolic pathways.

- Protein Interactions : It may alter the structure and function of proteins, influencing cellular processes.

- Signal Transduction Pathways : The compound is believed to modulate biochemical pathways related to amino acid metabolism and other signaling mechanisms.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various bacterial strains. For instance, it has shown promising inhibitory activity against Staphylococcus aureus and Bacillus cereus at concentrations ranging from 250 µg/mL to 500 µg/mL .

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which may have implications for treating conditions characterized by chronic inflammation.

- Therapeutic Potential : Given its structural similarities to other bioactive compounds, there is ongoing research into its use as a therapeutic agent in treating diseases such as diabetes and certain types of cancer.

Study on Antimicrobial Activity

A study published in PMC6269796 evaluated the antimicrobial efficacy of various synthesized compounds similar to this compound. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) highlighting their potential as effective antimicrobial agents .

Research on Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of related compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, indicating a possible mechanism through which this compound may exert its anti-inflammatory effects .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

3-amino-3-(2-methyl-5-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-2-3-7(12(15)16)4-8(6)9(11)5-10(13)14/h2-4,9H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCCEFFQICYZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.